molecular formula C22H22F4N2O4S B2677752 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 923257-10-7

4-(4-fluoro-3-methylbenzenesulfonyl)-8-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2677752
CAS No.: 923257-10-7
M. Wt: 486.48
InChI Key: HMEDJMITBFEZOI-UHFFFAOYSA-N
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Description

4-(4-fluoro-3-methylbenzenesulfonyl)-8-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane is a potent and specific inhibitor of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial target in the development of novel antitubercular agents. DprE1 is essential for the biosynthesis of arabinogalactan, a key component of the unique mycobacterial cell wall in Mycobacterium tuberculosis . By inhibiting DprE1, this compound effectively halts the production of the cell wall, leading to bacterial cell death. This spiro-compand belongs to a class of inhibitors that covalently bind to the DprE1 enzyme, demonstrating exceptional potency. Its research value lies in its utility as a chemical tool for probing the mechanisms of cell wall synthesis and for validating DprE1 as a therapeutic target in both drug-sensitive and multidrug-resistant (MDR-TB) strains of tuberculosis. The compound's specific structural features, including the 1-oxa-4,8-diazaspiro[4.5]decane scaffold, are recognized as a privileged chemotype for DprE1 inhibition, making it a valuable scaffold for further structure-activity relationship (SAR) studies and antitubercular drug discovery programs .

Properties

IUPAC Name

[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F4N2O4S/c1-15-14-16(6-7-19(15)23)33(30,31)28-12-13-32-21(28)8-10-27(11-9-21)20(29)17-4-2-3-5-18(17)22(24,25)26/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEDJMITBFEZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method is advantageous due to its ability to introduce trifluoromethyl groups under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluoro-3-methylbenzenesulfonyl)-8-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzoyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorinated benzene rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted benzene derivatives.

Scientific Research Applications

4-(4-fluoro-3-methylbenzenesulfonyl)-8-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

8-(4-Bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (G499-0278)

  • Substituents : Bromine replaces the trifluoromethyl group on the benzoyl ring.
  • Molecular Weight : 521.39 g/mol (vs. ~485.47 g/mol for the target compound).
  • Key Difference : Bromine’s larger atomic radius and lower electronegativity may alter steric interactions and binding affinity compared to the trifluoromethyl group .

4-(4-Methoxyphenylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

  • Substituents : Methoxy and methylsulfonyl groups instead of fluoro-methylbenzenesulfonyl and trifluoromethylbenzoyl.

Compounds with Carboxylic Acid Derivatives

8-Methyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid

  • Substituents : Carboxylic acid at position 3 and methyl at position 7.
  • Molecular Weight : 372.34 g/mol.
  • Key Difference: The carboxylic acid enhances hydrophilicity (lower log P) but may reduce blood-brain barrier permeability compared to non-acid analogs .

Pharmacologically Active Analogues

Compound 26 (pKi = 7.85, log P = 4.9)

  • Structure : 2,9-Diazaspiro[5.5]undecan-1-one derivative with indole and pyrimidine substituents.
  • Comparison : Lower affinity (pKi) compared to compound 30 (pKi = 9.78) but similar log P, suggesting substituent configuration critically impacts receptor binding .

8-Cyclopropanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

  • Substituents : Cyclopropanecarbonyl at position 8.
  • Molecular Weight : 382.45 g/mol.
  • Key Difference : Smaller substituent size may improve solubility but reduce target engagement compared to bulkier trifluoromethylbenzoyl groups .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight (g/mol) Key Substituents log P (Predicted) Notable Properties
Target Compound 485.47 4-Fluoro-3-methylbenzenesulfonyl, 2-(trifluoromethyl)benzoyl ~4.5 High lipophilicity, metabolic stability
G499-0278 521.39 4-Bromobenzoyl ~5.0 Steric hindrance, potential halogen bonding
8-Methyl-3-carboxylic Acid Derivative 372.34 Carboxylic acid, methyl ~2.8 Enhanced hydrophilicity, limited BBB penetration
Compound 26 N/A Indole-pyrimidine hybrid 4.9 Moderate affinity, balanced log P

Biological Activity

The compound 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane is a member of the diazaspiro compound family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented by the following formula:

C21H17F4N2O4S\text{C}_{21}\text{H}_{17}\text{F}_{4}\text{N}_{2}\text{O}_{4}\text{S}

Key properties include:

  • Molecular Weight: 455.4 g/mol
  • CAS Number: 946367-02-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl and trifluoromethyl groups enhance its binding affinity to various enzymes and receptors, potentially modulating their activity. The exact pathways involved are still under investigation but may include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity and Pharmacological Effects

Research indicates that compounds within the diazaspiro class exhibit a range of biological activities, including:

  • Anticancer Activity: Some studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties: Preliminary data indicate potential efficacy against certain bacterial strains.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, offering therapeutic benefits in inflammatory diseases.

Case Study 1: Anticancer Activity

A study investigated the effects of diazaspiro compounds on cancer cell lines. The results showed that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial membrane potential.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis Induction
A54920Mitochondrial Disruption

Case Study 2: Antimicrobial Activity

Another research project evaluated the antimicrobial properties of similar diazaspiro compounds against Staphylococcus aureus and Escherichia coli. The findings demonstrated a significant reduction in bacterial growth, suggesting potential as an antibiotic agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Q & A

Q. What are the key considerations for synthesizing 4-(4-fluoro-3-methylbenzenesulfonyl)-8-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with spirocyclic intermediate formation followed by sequential functionalization. For example, sulfonylation at the 4-position using 4-fluoro-3-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as base) ensures regioselectivity . Benzoylation at the 8-position with 2-(trifluoromethyl)benzoyl chloride requires precise stoichiometry and temperature control (0–25°C) to avoid side reactions. Column chromatography (silica gel, eluents like dichloromethane/methanol 9:1) is critical for purity .

Q. How can nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structural identity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key diagnostic signals include:
  • Spirocyclic proton splitting patterns (e.g., δ 1.2–2.5 ppm for cyclohexane ring protons) .
  • Aromatic protons from sulfonyl (δ 7.2–7.8 ppm) and benzoyl (δ 7.5–8.1 ppm) groups .
  • Trifluoromethyl (CF3) as a singlet in 19F NMR (~δ -60 to -70 ppm) .
  • HRMS : Exact mass should match the molecular formula (C25H23F4N2O4S), with isotopic patterns confirming bromine/fluorine absence .

Q. What are the solubility and stability profiles of this compound under different laboratory conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO (high solubility for biological assays), dichloromethane (synthesis), and aqueous buffers (pH 2–9). Limited water solubility is expected due to hydrophobic spiro and aryl groups .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis of sulfonyl/benzoyl groups or spiro ring opening .

Advanced Research Questions

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents systematically (e.g., replace 4-fluoro-3-methylbenzenesulfonyl with 4-chloro or 4-methoxy variants) .
  • Biological Assays : Screen analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR binding assays. Compare IC50 values to identify critical functional groups .
  • Data Analysis : Use QSAR modeling (e.g., CoMFA) to correlate electronic (Hammett σ) or steric parameters (molar refractivity) with activity .

Q. What strategies are effective for identifying biological targets of this spirocyclic compound?

  • Methodological Answer :
  • Affinity Proteomics : Immobilize the compound on sepharose beads for pull-down assays in cell lysates, followed by LC-MS/MS to identify bound proteins .
  • DARTS (Drug Affinity Responsive Target Stability) : Treat protein lysates with the compound, digest with thermolysin, and analyze stabilized proteins via SDS-PAGE/MS .
  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein melting shifts in cells treated with the compound .

Q. How can researchers develop robust analytical methods for detecting this compound in complex biological matrices?

  • Methodological Answer :
  • Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges (100 mg, 3 cc) for plasma/urine. Elute with methanol, evaporate, and reconstitute in acetonitrile/water (1:1) .
  • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions for [M+H]+ (e.g., m/z 529 → 381) .
  • Validation : Assess recovery (>80%), LOD (<1 ng/mL), and matrix effects using isotopically labeled internal standards (e.g., deuterated analogs) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Meta-Analysis : Pool data from independent studies (e.g., PubChem, ChEMBL) and apply statistical tests (e.g., ANOVA) to assess variability .
  • Replicate Key Experiments : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize confounding factors .
  • Orthogonal Assays : Confirm activity in cell-free (e.g., enzyme inhibition) and cell-based (e.g., luciferase reporter) systems .

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